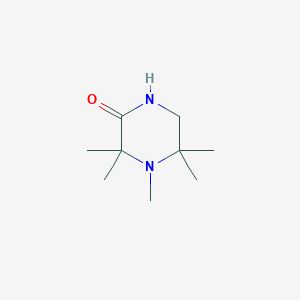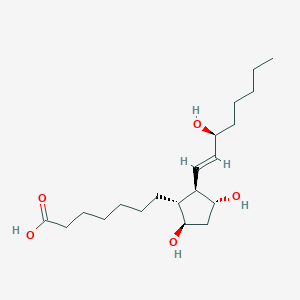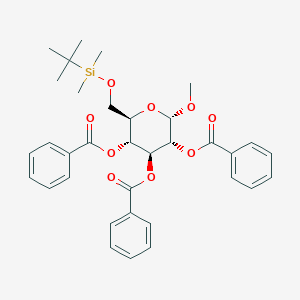
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate (MCQC) is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of quinoxaline and is commonly referred to as MCQC. MCQC has been studied extensively for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
2-chloroquinoxaline, sodium cyanide, methyl chloroacetate, sodium hydride, dimethylformamide
Reaction
Step 1: 2-chloroquinoxaline is reacted with sodium cyanide in the presence of sodium hydride and dimethylformamide to form 3-chloroquinoxaline-2-carbonitrile., Step 2: The resulting 3-chloroquinoxaline-2-carbonitrile is then reacted with methyl chloroacetate in the presence of a base to form methyl (3-chloroquinoxalin-2-yl)(cyano)acetate., Step 3: The product is purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has also been used in studies of the immune system and in studies of the effects of drugs on the nervous system.
Mécanisme D'action
The exact mechanism of action of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels. It is also believed to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Effets Biochimiques Et Physiologiques
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. It has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. In addition, Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has been shown to act as an antioxidant, scavenging free radicals and reducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate has several advantages for laboratory experiments. It is a stable compound and is easy to synthesize in high yields. It is also relatively non-toxic and has low environmental impact. However, it is not suitable for use in humans due to its potential toxicity.
Orientations Futures
There are several potential future directions for research on Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. One potential direction is to further investigate the biochemical and physiological effects of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Another potential direction is to investigate the potential therapeutic applications of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate. Additionally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an antioxidant. Finally, further research could be done to investigate the potential of Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate as an inhibitor of enzymes involved in the regulation of acetylcholine and prostaglandin levels.
Propriétés
IUPAC Name |
methyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2/c1-18-12(17)7(6-14)10-11(13)16-9-5-3-2-4-8(9)15-10/h2-5,7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDTUUXGELOIDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90585336 |
Source


|
| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
CAS RN |
10176-23-5 |
Source


|
| Record name | Methyl (3-chloroquinoxalin-2-yl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90585336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-[2-(Difluoromethoxy)phenyl]acrylic acid](/img/structure/B157748.png)
![2-[6-(4-chlorophenyl)-3-(4-ethoxy-3,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B157751.png)


